1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride
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Overview
Description
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block quorum sensing in bacteria, reducing their virulence and ability to form biofilms .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5422-54-8 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-(2-aminobenzimidazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10;/h2-5H,1H3,(H2,10,11);1H |
InChI Key |
FYJJXPLTPYKTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1N.Cl |
Origin of Product |
United States |
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